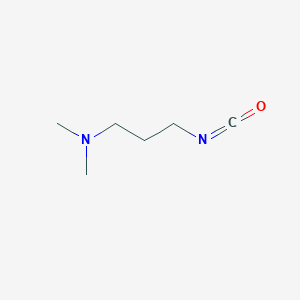
(3-Isocyanato-n-propyl)-dimethyl-amine
Übersicht
Beschreibung
(3-Isocyanato-n-propyl)-dimethyl-amine is a chemical compound that is commonly used in scientific research for its unique properties. It is a highly reactive compound that is used in the synthesis of various materials, including polymers, resins, and coatings. The compound is also used in the production of pesticides and herbicides. In
Wirkmechanismus
The mechanism of action of (3-Isocyanato-n-propyl)-dimethyl-amine is not well understood. However, it is believed that the compound reacts with various functional groups, including hydroxyl and amine groups, to form covalent bonds. This reaction results in the formation of a highly cross-linked network, which imparts unique properties to the resulting materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Isocyanato-n-propyl)-dimethyl-amine are not well studied. However, it is known that the compound is highly reactive and can cause skin and respiratory irritation upon exposure. Therefore, it is important to handle the compound with care and follow appropriate safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Isocyanato-n-propyl)-dimethyl-amine is a highly reactive compound that is widely used in scientific research for its unique properties. The compound is easy to handle and can be stored for long periods of time without degradation. However, the compound is highly toxic and requires careful handling and disposal. Additionally, the compound is highly reactive and can react with a wide range of functional groups, which can complicate experimental design.
Zukünftige Richtungen
There are several future directions for the use of (3-Isocyanato-n-propyl)-dimethyl-amine in scientific research. One potential application is in the production of biodegradable polymers, which can be used in a wide range of applications, including drug delivery and tissue engineering. Additionally, the compound can be used in the production of novel coatings and adhesives, which can have unique properties, including self-healing and anti-fouling properties. Finally, the compound can be used in the production of novel materials for energy storage and conversion, including batteries and fuel cells.
Wissenschaftliche Forschungsanwendungen
(3-Isocyanato-n-propyl)-dimethyl-amine is widely used in scientific research for its unique properties. It is commonly used in the synthesis of polyurethanes, which are widely used in the production of foams, adhesives, and coatings. The compound is also used in the production of pesticides and herbicides, where it acts as a key intermediate. Additionally, (3-Isocyanato-n-propyl)-dimethyl-amine is used in the production of resins and coatings, where it acts as a cross-linking agent.
Eigenschaften
IUPAC Name |
3-isocyanato-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8(2)5-3-4-7-6-9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKUBJVCZMMNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isocyanato-n-propyl)-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3269665.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3269676.png)